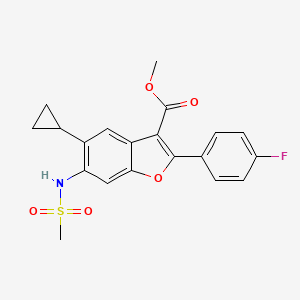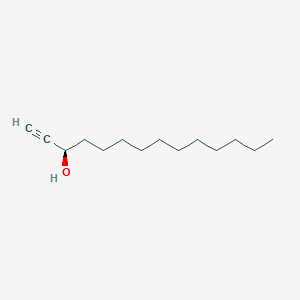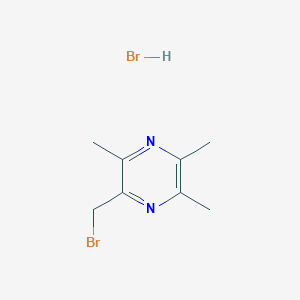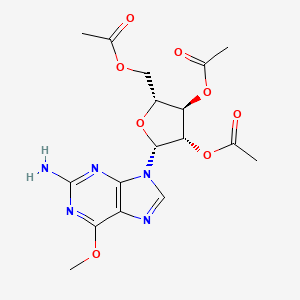![molecular formula C21H16O2 B11831574 Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)- CAS No. 62225-26-7](/img/structure/B11831574.png)
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde is a complex organic compound that belongs to the class of indeno[2,1-b]pyran derivatives
Méthodes De Préparation
The synthesis of 4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde typically involves multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, and green reaction conditions. One common synthetic route involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Analyse Des Réactions Chimiques
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: The compound is being explored for its potential therapeutic applications due to its unique structural features.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and have been extensively studied for their therapeutic potential.
Pyran derivatives: These compounds are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-malarial, and anti-tumor activities.
Propriétés
Numéro CAS |
62225-26-7 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-methyl-2-(4-methylphenyl)indeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C21H16O2/c1-13-7-9-15(10-8-13)19-11-14(2)20-17-6-4-3-5-16(17)18(12-22)21(20)23-19/h3-12H,1-2H3 |
Clé InChI |
DODRMIAMDKFGGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)



![tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11831505.png)
![1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)
![1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-](/img/structure/B11831516.png)




![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
